molecular formula C8H13ClN2O2S B7818990 [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride

[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride

Cat. No.: B7818990
M. Wt: 236.72 g/mol
InChI Key: VKLYKCNYIYHJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride is a chemical compound with a complex structure that includes a phenyl ring substituted with a methylsulfamoylmethyl group and an azanium ion, paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride typically involves the reaction of 4-(methylsulfamoylmethyl)aniline with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Crystallization or recrystallization to obtain the pure compound.

    Drying: Removal of solvent to yield the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine

In medicine, derivatives of this compound are explored for their potential use in pharmaceuticals, particularly as anti-inflammatory and analgesic agents.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of [4-(Methylsulfamoylmethyl)phenyl]azanium;chloride involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with similar antimicrobial properties.

    4-(Methylsulfonyl)aniline: Lacks the azanium ion but shares the sulfonamide group.

Uniqueness

[4-(Methylsulfamoylmethyl)phenyl]azanium;chloride is unique due to its combination of a sulfonamide group with an azanium ion, which enhances its solubility and reactivity compared to simpler sulfonamide compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(methylsulfamoylmethyl)phenyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-10-13(11,12)6-7-2-4-8(9)5-3-7;/h2-5,10H,6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLYKCNYIYHJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88918-84-7
Record name Benzenemethanesulfonamide, 4-amino-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88918-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.